molecular formula C18H19F3N2O4 B2541098 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea CAS No. 1351608-31-5

1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea

Cat. No. B2541098
CAS RN: 1351608-31-5
M. Wt: 384.355
InChI Key: QBOHMZHINOFHFI-UHFFFAOYSA-N
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Description

The compound 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea is a urea derivative characterized by the presence of a dimethoxyphenyl group and a hydroxyethyl group with a trifluoromethylphenyl substitution. While the specific compound is not directly described in the provided papers, related compounds with similar structural motifs have been synthesized and studied for their biological activities. For instance, paper discusses the synthesis of 3-alkyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)ureas and their pharmacological properties, indicating potential hypotensive and antiarrhythmic activities.

Synthesis Analysis

The synthesis of related urea compounds typically involves the reaction of an amine with an isocyanate or a carbamate. In the case of the compounds described in paper , the synthesis was carried out starting from 3-amino-1,2,3,4-tetrahydronaphthalenes. Although the exact synthesis route for the compound is not provided, it can be inferred that a similar approach could be employed, with appropriate precursors containing the dimethoxyphenyl and trifluoromethylphenyl groups.

Molecular Structure Analysis

The molecular structure of urea derivatives is often characterized by the presence of hydrogen bonding, which can influence the overall conformation and stability of the molecule. Paper describes the molecular structure of a related compound, 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea, where the dimethoxyphenyl moiety is almost planar and forms a dihedral angle with the urea moiety. This suggests that in the compound of interest, similar structural features may be present, such as planarity of the aromatic rings and specific dihedral angles contributing to the molecule's three-dimensional shape.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, primarily due to the reactivity of the urea moiety. The presence of the hydroxyethyl group and the dimethoxyphenyl group may also impart additional reactivity, such as through the formation of hydrogen bonds or interactions with biological targets. The pharmacological activities observed in paper suggest that these compounds can interact with biological systems, potentially leading to hypotensive and antiarrhythmic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives like the one are influenced by their molecular structure. The intramolecular and intermolecular hydrogen bonding described in paper can affect properties such as solubility, melting point, and crystal formation. The presence of the trifluoromethyl group in the compound of interest is likely to increase its lipophilicity, which could have implications for its pharmacokinetic properties, such as absorption and distribution within the body.

Scientific Research Applications

Corrosion Inhibition

1,3,5-triazinyl urea derivatives, similar in structure to the query compound, have been studied for their corrosion inhibition performance. These compounds, including derivatives like 1-(4-cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl)-3-p-tolyurea, have demonstrated significant efficiency as corrosion inhibitors for mild steel in acidic conditions. Their effectiveness is attributed to the adsorption of these molecules onto the steel surface, forming a protective layer that inhibits corrosion. The study involved a range of techniques including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy, highlighting the complex nature of corrosion inhibition processes and the potential of urea derivatives in mitigating corrosion in industrial applications (Mistry et al., 2011).

Synthesis of Novel Compounds

The synthesis of novel compounds using derivatives similar to 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea has been explored, particularly in the context of medicinal chemistry. For example, 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives were prepared and tested for their antibacterial and anti-HIV activities. Such studies underscore the versatile utility of urea derivatives in synthesizing compounds with potential therapeutic applications, showcasing the chemical diversity and biological relevance of these molecules (Patel et al., 2007).

Antimicrobial and Antiviral Activities

Research into urea derivatives also extends into the development of compounds with antimicrobial and antiviral activities. The detailed synthesis processes and subsequent testing against various microorganisms highlight the potential of these compounds in addressing global health challenges, including resistance to existing antimicrobial and antiviral agents. Such studies are crucial in the ongoing search for new therapeutic agents capable of combating infectious diseases (Patel et al., 2007).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O4/c1-26-15-5-3-4-13(16(15)27-2)23-17(25)22-10-14(24)11-6-8-12(9-7-11)18(19,20)21/h3-9,14,24H,10H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOHMZHINOFHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea

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